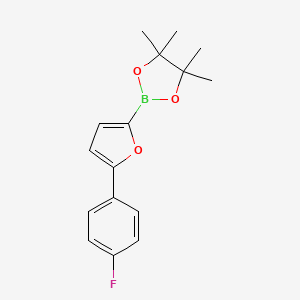

2-(5-(4-Fluorphenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan

Übersicht

Beschreibung

2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H18BFO3 and its molecular weight is 288.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kristallstrukturanalyse

Die Verbindung wurde in der Untersuchung von Kristallstrukturen verwendet. So wurde beispielsweise die Kristallstruktur von (4-Fluorphenyl)(5-(Hydroxymethyl)furan-2-yl)methanol, einer verwandten Verbindung, analysiert . Diese Art von Forschung kann wertvolle Einblicke in die Eigenschaften und potenziellen Anwendungen der Verbindung liefern.

Synthese neuer Verbindungen

Diese Verbindung kann als Ausgangsmaterial für die Synthese neuer Verbindungen verwendet werden. Beispielsweise wurde sie bei der Synthese von (E)-2-(5-(4-Fluorphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-((4-Fluorphenyl)diazenyl)-4-methylthiazol eingesetzt . Solche Verbindungen können vielfältige Anwendungen in verschiedenen Forschungsbereichen haben.

Biomasse-basierte Plattformchemikalien

Das oxidierte Derivat 2,5-Furandicarbonsäure (FDCA) einer ähnlichen Verbindung wurde als eine der wertvollsten biomasse-basierten Plattformchemikalien identifiziert . Daher ist es möglich, dass “2-(5-(4-Fluorphenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan” auch in diesem Bereich Anwendungen finden könnte.

Propansäurederivate

Die Verbindung wurde bei der Synthese von 3-(4-Fluorphenyl)-3-(furan-2-yl)propansäure und 5-[2-(4-Fluorphenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazol-2-thiol-Derivaten verwendet . Diese Derivate könnten potenzielle Anwendungen in verschiedenen Bereichen haben, darunter die medizinische Chemie.

Wirkmechanismus

Target of Action

The compound contains a furan ring, which is a common motif in many biologically active compounds . The presence of the fluorophenyl group might also suggest potential interactions with certain protein targets, but without specific studies, it’s hard to predict the exact targets.

Biochemical Pathways

Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Furan derivatives have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemische Analyse

Biochemical Properties

2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pinacol boronic esters, which are valuable building blocks in organic synthesis . The nature of these interactions often involves the formation of stable complexes that can facilitate or inhibit specific biochemical pathways.

Cellular Effects

The effects of 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hydromethylation of alkenes, a process that can alter cellular metabolic pathways . These changes can lead to variations in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular processes.

Metabolic Pathways

2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with pinacol boronic esters can influence the hydromethylation of alkenes, a key metabolic process . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Biologische Aktivität

The compound 2-(5-(4-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves a reaction between 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The product crystallizes as orange crystals with a melting point of 225–226 °C and exhibits a yield of approximately 64% .

The crystal structure reveals a planar arrangement of the furan and phenyl groups, which may influence its interaction with biological targets. The dihedral angles between the various rings suggest that the compound maintains a specific conformation conducive to biological activity .

Anticancer Properties

Recent studies have indicated that compounds containing furan and fluorophenyl moieties exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is often linked to the modulation of key signaling pathways such as COX-2 expression, which is implicated in tumorigenesis .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains. The presence of the fluorine atom in the phenyl group enhances lipophilicity, potentially improving membrane penetration and increasing antimicrobial efficacy .

Enzyme Inhibition

Enzymatic studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been noted to inhibit nitric oxide synthase (nNOS), which plays a critical role in neurovascular function and inflammation . This inhibition could have therapeutic implications in conditions characterized by excessive nitric oxide production.

Study 1: Anticancer Efficacy

A study published in 2023 explored the anticancer effects of various boron-containing compounds including our target compound. The results indicated that at low micromolar concentrations, the compound significantly reduced cell viability in colorectal cancer cells through apoptosis induction .

Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H20BNO2F |

| Melting Point | 225–226 °C |

| Synthesis Yield | 64% |

| Anticancer Activity | IC50 = Low micromolar range |

| Antimicrobial Activity | MIC = 50 µg/mL for S. aureus and E. coli |

| Enzyme Target | nNOS (inhibitory activity observed) |

Eigenschaften

IUPAC Name |

2-[5-(4-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-10-9-13(19-14)11-5-7-12(18)8-6-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAVSJFNMDHTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.